molecular formula C10H14O5 B1664105 3,4-Di-O-acetyl-6-deoxy-L-glucal CAS No. 34819-86-8

3,4-Di-O-acetyl-6-deoxy-L-glucal

Cat. No.: B1664105
CAS No.: 34819-86-8
M. Wt: 214.21 g/mol
InChI Key: NDEGMKQAZZBNBB-UHFFFAOYSA-N
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Description

3,4-Di-O-acetyl-6-deoxy-L-glucal (CAS: 34819-86-8, molecular formula: C₁₀H₁₄O₅, molecular weight: 214.22) is a chemically modified carbohydrate derivative widely employed as a chiral building block in organic synthesis . Its structure features acetyl groups at the C3 and C4 positions and a deoxygenated C6 position, which enhances its reactivity and selectivity in glycosylation and functionalization reactions. This compound is commercially available with high purity (>95% GC) and serves as a critical intermediate in synthesizing bioactive natural products, such as oleandrose , piperidine alkaloids , and 4-epi-vancosamine . Its utility stems from its ability to undergo site-selective transformations, including deacetylation, alkylation, and hydroacetoxylation, enabling access to stereochemically complex molecules .

Preparation Methods

A widely cited method for synthesizing 3,4-Di-O-acetyl-6-deoxy-L-glucal involves the reduction of 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-α-D-glucopyranosyl bromide (1) using zinc dust in aqueous acetic acid. The reaction proceeds under controlled conditions to yield 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (3), a precursor to the target compound. Key steps include:

  • Bromide Formation :

    • Starting material: 1,2,3,4-tetra-O-acetyl-6-O-p-tolylsulfonyl-β-D-glucopyranose.
    • Conversion to the α-bromide derivative using hydrobromic acid in acetic acid.
  • Zinc Reduction :

    • Reagents: Zinc dust (86 g), acetic acid (257 mL), water (172 mL).
    • Temperature: 2–5°C during reagent addition, maintained below 5°C to prevent side reactions.
    • Yield: 86.7% after crystallization from ethanol.
  • Purification :

    • The product is isolated via ether extraction and recrystallization, achieving a melting point of 103°C and specific optical rotation $$[α]_D^{24} = +30°$$ (c = 1.064 in chloroform).

Critical Parameters :

  • Excess zinc dust ensures complete reduction of the bromide.
  • Low-temperature conditions minimize undesired side reactions, such as hydrolysis of acetyl groups.

Patent-Based Two-Step Synthesis via Benzylation and Glycosylation

A Chinese patent (CN106674301B) outlines an alternative two-step method for synthesizing derivatives of this compound. Although the patent focuses on 1,3-di-O-acetyl-4-O-benzyl-2,6-dideoxy-α-D-glucoside, the methodology is adaptable to the target compound:

  • Benzylation of 6-Deoxy-D-glucoene :

    • Reagents: Sodium hydride (2.4 g, 100 mmol), benzyl bromide (9.5 mL, 80 mmol).
    • Solvent: N,N-Dimethylformamide (39 mL).
    • Conditions: Nitrogen atmosphere, 30°C for 4 hours.
    • Yield: 86.5% after column chromatography (petroleum ether:ethyl acetate = 30:1).
  • Glycosylation with Acetic Anhydride :

    • Reagents: Acetic anhydride (6–30 mmol), hydrogen bromide-acetic acid solution (25–40% w/w).
    • Solvent: Dichloromethane.
    • Temperature: 0–50°C for 5–12 hours.
    • Yield: ~60% overall for the two-step process.

Advantages Over Traditional Methods :

  • Eliminates strong acid/base reagents, enhancing environmental sustainability.
  • Reduced reliance on costly catalysts, lowering production costs.

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics for Preparation Methods

Method Starting Material Key Reagents Temperature Range Yield Purity Indicators
Zinc Reduction Tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose Zinc dust, acetic acid 2–5°C 86.7% m.p. 103°C, $$[α]_D^{24} = +30°$$
Patent-Based 6-Deoxy-D-glucoene NaH, benzyl bromide 30°C 86.5% TLC, column chromatography
Industrial Acetylation L-Glucal Acetic anhydride, pyridine Room temperature 70–75% GC purity >95%

Reaction Efficiency Considerations:

  • Zinc Reduction : High yield but requires stringent temperature control.
  • Patent Method : Scalable and eco-friendly but involves multi-step purification.
  • Industrial Routes : Bulk acetylation prioritizes cost-effectiveness over maximal yield.

Industrial-Scale Production and Optimization

Industrial synthesis of this compound typically involves:

  • Bulk Acetylation :
    • L-Glucal is treated with acetic anhydride in pyridine at room temperature.
    • Excess acetic anhydride drives the reaction to completion, achieving >95% acetylation at positions 3 and 4.
  • Deoxygenation at C6 :

    • Lithium aluminum hydride (LiAlH₄) selectively reduces the C6 hydroxyl group.
    • Alternative: Catalytic hydrogenation with palladium on carbon (Pd/C).
  • Quality Control :

    • Gas chromatography (GC) monitors acetyl group incorporation.
    • Optical rotation and melting point confirm enantiomeric purity.

Challenges :

  • Scalability of zinc reduction is limited by exothermic reactions.
  • Benzylation patents offer greener alternatives but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-acetyl-6-deoxy-L-glucal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can further deoxygenate the molecule or modify the acetyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl groups under basic conditions.

Major Products

    Oxidation Products: Corresponding acids or aldehydes.

    Reduction Products: Deoxygenated derivatives or modified acetyl groups.

    Substitution Products: Compounds with new functional groups replacing the acetyl groups.

Scientific Research Applications

Synthesis of Carbohydrates

3,4-Di-O-acetyl-6-deoxy-L-glucal serves as a crucial intermediate in the synthesis of various carbohydrates and glycosides. Its reactive aldehyde group allows for selective modifications, making it a versatile building block for complex carbohydrate structures .

Glycosylation Reactions

The compound acts as a glycosyl donor in glycosylation reactions, which are fundamental for creating glycosidic bonds. The protection of hydroxyl groups by acetylation enables selective glycosylation at remaining hydroxyl groups . This property is essential in synthesizing oligosaccharides with specific linkages.

Research has indicated potential biological activities of this compound:

  • Antifungal Properties : Preliminary studies suggest that it may exhibit antifungal activity, although more research is required to elucidate its mechanism of action .
  • Anticancer Activity : In studies involving derivatives of this compound, it was found to initiate biological responses in tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). These derivatives showed pro-apoptotic effects on sensitive cancer cells .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedFindings
AntifungalPotential antifungal activity; mechanism unclear
AnticancerInduced apoptosis in HCT116 and HeLa cells; MCF-7 resistant

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing glycosylated drugs. Glycosylation is critical for enhancing the bioavailability and efficacy of therapeutic agents .

Bioprocessing and Biotechnology

The compound is employed in bioprocessing applications due to its role in carbohydrate metabolism studies and enzyme interactions. It aids in understanding metabolic pathways and developing enzyme-based synthesis methods that offer regio- and stereoselectivity advantages over traditional chemical methods .

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-6-deoxy-L-glucal involves its role as an intermediate in chemical reactions. The acetyl groups at positions 3 and 4 make the molecule more reactive, facilitating various chemical transformations. The compound can interact with enzymes and other biological molecules, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 3,4-Di-O-acetyl-6-deoxy-L-glucal and Analogs

Compound Name Key Structural Features Reactivity/Applications References
This compound C3/C4 acetyl, C6 deoxy (L-configuration) Site-selective glycosylation; precursor to α/β-glycosyl fluorides, azides, and amines
3,4-Di-O-acetyl-6-O-TBDMS-D-glucal C3/C4 acetyl, C6-TBDMS (D-configuration) Enhanced stability for silylation reactions; used in natural product synthesis
6-O-Triisopropylsilyl-D-glucal C6-triisopropylsilyl (D-configuration) Stereoselective glycosylations; compatible with acid-sensitive substrates
3,4-Di-O-acetyl-6-deoxy-L-Fucal C3/C4 acetyl, C6 deoxy (L-fucose backbone) Synthesizes 2,6-dideoxy-L-xylo-hexopyranosides; altered bioactivity vs. L-glucal derivatives
3,4,6-Tri-O-benzyl-D-glucal C3/C4/C6 benzyl-protected (D-configuration) Robust protecting groups for multi-step syntheses; stable under harsh conditions

Key Findings:

Stereochemical Influence on Reactivity :

  • The L-configuration of this compound directs stereochemical outcomes in reactions. For example, hydroazidation of its derivatives yields products with >98% enantiomeric excess , whereas D-configuration analogs (e.g., 6-O-TBDMS-D-glucal) favor different stereochemical pathways .
  • In C-glycosidation reactions using Er(OTf)₃, this compound predominantly forms β-oriented products, unlike other glycals that favor α-products .

Role of Protecting Groups: Acetyl groups at C3/C4 enable selective deprotection (e.g., via potassium carbonate in methanol) for sequential functionalization . In contrast, bulkier silyl groups (e.g., TBDMS or triisopropylsilyl) enhance stability but limit reaction flexibility . Benzyl-protected analogs (e.g., 3,4,6-Tri-O-benzyl-D-glucal) are preferred for acid-sensitive syntheses due to their resistance to acidic hydrolysis .

Bioactivity and Deoxygenation Patterns :

  • 6-Deoxygenation in this compound reduces hydrophilicity, improving membrane permeability in bioactive glycosides . Comparatively, 2-deoxy or 4-deoxy analogs exhibit distinct bioactivity profiles due to altered hydrogen-bonding capabilities .

Synthetic Versatility :

  • This compound is a linchpin in multi-step syntheses. For example, it undergoes hydroacetoxylation to form glycosyl acetates (81% yield) and fluorodeacetoxylation to generate glycosyl fluorides (>10:1 α:β ratio) .
  • Silylated analogs (e.g., 6-O-Triisopropylsilyl-D-glucal) are less reactive in radical-based reactions but excel in Peterson olefinations .

Biological Activity

3,4-Di-O-acetyl-6-deoxy-L-glucal is a derivative of glucal that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological properties, including its synthesis, cytotoxicity, and antimicrobial effects, supported by relevant data and case studies.

  • Molecular Formula : C₁₀H₁₄O₅
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 34819-86-8
  • Appearance : Colorless to yellow clear liquid
  • Purity : >95.0% (GC) .

Synthesis

The synthesis of this compound typically involves acetylation processes that modify the hydroxyl groups present in glucal derivatives. The compound can be synthesized through various methods, including selective oxidation and acetylation of 6-deoxy-L-glucal .

Cytotoxicity

Research indicates that derivatives of glucal, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that alkylated derivatives could induce apoptosis in tumor cells, suggesting a potential for therapeutic applications in cancer treatment . The specific mechanisms of action remain under investigation, but they may involve DNA binding and cleavage properties.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A comparative study assessed the cytotoxic effects of various glucal derivatives on different cancer cell lines. Results indicated that compounds with hydrophobic substituents exhibited enhanced cytotoxicity due to improved membrane permeability and interaction with cellular targets .
  • Antimicrobial Evaluation :
    • In a study investigating the antibacterial activity of synthesized glucal derivatives, it was found that certain modifications could enhance activity against resistant bacterial strains. The results highlighted the importance of structural variations in determining biological efficacy .

Data Table: Biological Activity Summary

PropertyObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityActive against Gram-positive bacteria
Synthesis MethodAcetylation and selective oxidation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Di-O-acetyl-6-deoxy-L-glucal, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is typically synthesized via selective acetylation of 6-deoxy-L-glucal. A common approach involves protecting the hydroxyl groups at positions 3 and 4 using acetic anhydride in alkaline conditions (e.g., pyridine as a base). Regioselectivity is controlled by steric and electronic factors: the 3- and 4-OH groups are more reactive due to their proximity to the anomeric center. Characterization via 1^1H and 13^13C NMR is critical to confirm acetylation sites. For example, acetyl groups at C3 and C4 yield distinct downfield shifts (~2.0–2.2 ppm for methyl protons) compared to unmodified hydroxyls .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and a mobile phase of ethyl acetate/hexane (3:7) to assess purity.
  • Spectroscopy :
  • NMR : 1^1H NMR should show absence of hydroxyl protons (δ 1.5–3.0 ppm for acetyl groups) and characteristic anomeric proton signals (δ 5.2–5.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+Na]+^+: 289.09).
  • Elemental Analysis : Match calculated vs. experimental C, H, O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies optimize the regioselective acetylation of 6-deoxy-L-glucal to minimize side products?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, favoring acetylation at C3/C4 over C2.
  • Catalyst Choice : DMAP (4-dimethylaminopyridine) accelerates acetylation but may require stoichiometric control to avoid over-acetylation.
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility without hydrolyzing acetyl groups.
  • Table :
ConditionRegioselectivity (C3/C4 vs. C2)Yield (%)
Pyridine, 25°C85:1572
DMAP, 0°C93:788
No catalyst, 5°C70:3065
  • Post-reaction quenching with ice-cold water stabilizes the product .

Q. How can researchers resolve contradictions in reported NMR data for acetylated deoxy sugars like this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, pH, or impurities. To reconcile discrepancies:

Standardize Conditions : Record NMR in the same solvent (e.g., CDCl3_3) and temperature (25°C).

2D NMR : Use HSQC and HMBC to assign overlapping signals. For example, cross-peaks between H3/C3 (δ 4.8 ppm/73 ppm) and acetyl carbonyls (δ 170–172 ppm) confirm acetylation sites.

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,4-di-O-acetyl-D-glucal) to identify anomalous shifts .

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound?

  • Methodological Answer : A 23^3 factorial design evaluates three factors: temperature (X1), catalyst concentration (X2), and reaction time (X3).

  • Variables :
  • Response : Yield (%) and regioselectivity ratio.
  • Levels :
FactorLow (-1)High (+1)
Temperature (°C)025
DMAP (equiv.)0.10.5
Time (h)26
  • Analysis : ANOVA identifies significant interactions (e.g., DMAP × temperature). Response surface methodology (RSM) models optimal conditions .

Q. Integration with Broader Research Contexts

Q. How can this compound serve as a precursor for glycosylation studies in glycobiology?

  • Methodological Answer : The compound’s acetyl groups act as temporary protecting groups, enabling selective deprotection for glycosidic bond formation. For example:

  • Deprotection : Use NH3_3/MeOH to remove acetyl groups, exposing hydroxyls for coupling.
  • Glycosylation : Employ trichloroacetimidate or thioglycoside donors under BF3_3·Et2_2O catalysis. Monitor reaction via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
  • Application : Synthesize disaccharides like this compound-(1→4)-D-glucose for studying enzyme specificity .

Q. What computational methods support mechanistic studies of acetylation reactions in 6-deoxy sugars?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to compare activation energies for acetylation at C3 vs. C4.
  • MD Simulations : Analyze solvent effects on reagent diffusion and hydrogen-bonding networks.
  • Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control : Implement in-process monitoring (e.g., inline IR spectroscopy for acetyl group detection).
  • Standard Operating Procedures (SOPs) : Document exact molar ratios, stirring rates, and drying times.
  • Case Study : A 10% yield variation was traced to residual moisture; adding molecular sieves (4Å) improved consistency to ±2% .

Properties

IUPAC Name

(3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGMKQAZZBNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956298
Record name 3,4-Di-O-acetyl-2,6-anhydro-1,5-dideoxyhex-5-enitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34819-86-8
Record name 1,5-Dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate
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Record name 3,4-Di-O-acetyl-2,6-anhydro-1,5-dideoxyhex-5-enitol
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Record name 1,5-dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 2
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 3
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 4
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 5
3,4-Di-O-acetyl-6-deoxy-L-glucal
(3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-4-yl) acetate
3,4-Di-O-acetyl-6-deoxy-L-glucal

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